Lower Dielectric Constant in PECVD-Derived SiCOH Films Compared to TEOS-Based Hybrid Films
When deposited via room-temperature PECVD, SiCOH films derived from tetrakis(trimethylsiloxy)silane (TTMSS) achieve a dielectric constant (k) as low as 1.83 at 20 W plasma power [1]. In contrast, TEOS-based hybrid plasma polymer films deposited under similar PECVD conditions typically exhibit k values of 2.67 or higher [2]. This represents a ~31% reduction in dielectric constant, which is critical for minimizing RC delay in advanced interconnects.
| Evidence Dimension | Dielectric constant (k) of as-deposited PECVD films |
|---|---|
| Target Compound Data | k = 1.83 (at 20 W plasma power) |
| Comparator Or Baseline | TEOS-based hybrid plasma polymer film: k = 2.67 |
| Quantified Difference | ~31% lower k value |
| Conditions | Room-temperature PECVD; TTMSS precursor vs. TEOS/ethylcyclohexane hybrid system |
Why This Matters
For semiconductor procurement, a 31% lower dielectric constant directly translates to reduced interconnect signal delay and lower power consumption, providing a quantifiable advantage over TEOS in low-k dielectric applications.
- [1] Lee Y, et al. Characterization of Flexible Low-k Dielectric SiCOH Films Prepared by Plasma-Enhanced Chemical Vapor Deposition of Tetrakis(trimethylsilyloxy)Silane Precursor. J Nanosci Nanotechnol. 2021;21(4):2139-2147. DOI: 10.1166/jnn.2021.19020. View Source
- [2] Bae IS, Cho SJ, Boo JH. Thin films deposition by PECVD method for low-k materials and characterization of their electrical and mechanical properties. IVC17/ICSS13 and ICN+T 2007 Abstracts. View Source
